molecular formula C19H23N5O2 B15104277 4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

Cat. No.: B15104277
M. Wt: 353.4 g/mol
InChI Key: DDZIMDFLAREXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a synthetic small molecule characterized by a central butanamide backbone. Key structural features include:

  • 4-Oxo group: Positioned at the fourth carbon of the butanamide chain.

Its synthesis likely involves coupling reactions between activated butanoic acid derivatives and substituted piperazines, analogous to methods described in and .

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

4-oxo-N-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide

InChI

InChI=1S/C19H23N5O2/c25-18(22-15-16-4-3-8-20-14-16)6-7-19(26)24-12-10-23(11-13-24)17-5-1-2-9-21-17/h1-5,8-9,14H,6-7,10-13,15H2,(H,22,25)

InChI Key

DDZIMDFLAREXBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as pyridine derivatives and piperazine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Linkages

The following table summarizes key structural and physicochemical differences between the target compound and analogues from the evidence:

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Spectral Data (¹H-NMR δ ppm)
Target Compound C₁₉H₂₂N₅O₂* 364.42 Pyridin-2-yl (piperazine), pyridin-3-ylmethyl (amide) Not explicitly provided; expected aromatic peaks at 8.5–8.3 (pyridin-2-yl H), 7.3–6.9 (pyridin-3-ylmethyl H)
Compound 28 () C₂₁H₂₄N₅O₄ 410.45 Pyridin-3-yl (amide), benzo[b][1,4]oxazinone (piperazine) δ 8.48–8.40 (pyridine H), 4.59 (O-CH₂-CO), 3.72–3.45 (piperazine CH₂)
Compound 33 () C₂₃H₂₆N₄O₄ 434.48 Phenyl (amide), benzo[b][1,4]oxazinone (piperazine) δ 7.40–7.21 (aromatic H), 4.57 (O-CH₂-CO), 3.68–3.56 (piperazine CH₂)
4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid () C₁₂H₁₆N₄O₃ 264.28 Pyrimidin-2-yl (piperazine), carboxylic acid (terminal) Not provided; pyrimidine protons expected at δ 8.5–8.7
4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide () C₁₉H₂₁FN₄O₄S 420.46 Pyridin-2-yl (amide), 4-fluorophenylsulfonyl (piperazine) Not provided; sulfonyl groups typically deshield adjacent protons

*Molecular formula inferred from IUPAC name.

Key Structural and Functional Differences

  • Piperazine Substituents: The target compound’s pyridin-2-yl group on piperazine contrasts with benzo[b][1,4]oxazinone in Compounds 28 and 33, which introduces rigidity and electron-withdrawing effects . Sulfonyl () and morpholino () substituents alter piperazine basicity and solubility .
  • Amide Substituents: Pyridin-3-ylmethyl (target) vs.
  • Backbone Modifications :

    • The butanamide chain in the target compound differs from triazine-linked derivatives () or carboxylic acids (), impacting bioavailability and metabolic stability .

Physicochemical Properties

  • Molecular Weight: The target (364.42 g/mol) is smaller than benzo[b][1,4]oxazinone derivatives (410–434 g/mol) but larger than pyrimidine-based analogues (264 g/mol) .
  • Polarity : Pyridin-3-ylmethyl and pyridin-2-yl groups enhance polarity compared to phenyl or sulfonyl substituents, influencing logP and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.